Cas no 85477-01-6 (2,4,5-Trimethoxybenzenesulfonyl chloride)

2,4,5-Trimethoxybenzenesulfonyl chloride structure
85477-01-6 structure
商品名:2,4,5-Trimethoxybenzenesulfonyl chloride
CAS番号:85477-01-6
MF:C9H11ClO5S
メガワット:266.698641061783
MDL:MFCD21875818
CID:664224
PubChem ID:13179805

2,4,5-Trimethoxybenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • Benzenesulfonyl chloride, 2,4,5-trimethoxy-
    • 2,4,5-trimethoxybenzenesulfonyl chloride
    • 2,4,5-trimethoxybenzene-1-sulfonyl chloride
    • D85724
    • MFCD21875818
    • AKOS016360772
    • CS-0238661
    • LSFOYENWQJZHKY-UHFFFAOYSA-N
    • NS-04213
    • 2,4,5-trimethoxy benzene sulfonyl chloride
    • EN300-1990273
    • DTXSID80525084
    • SCHEMBL2496224
    • 85477-01-6
    • 2,4,5-Trimethoxybenzenesulfonyl chloride
    • MDL: MFCD21875818
    • インチ: 1S/C9H11ClO5S/c1-13-6-4-8(15-3)9(16(10,11)12)5-7(6)14-2/h4-5H,1-3H3
    • InChIKey: LSFOYENWQJZHKY-UHFFFAOYSA-N
    • ほほえんだ: C1(S(Cl)(=O)=O)=CC(OC)=C(OC)C=C1OC

計算された属性

  • せいみつぶんしりょう: 266.0015723g/mol
  • どういたいしつりょう: 266.0015723g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 312
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 70.2Ų

じっけんとくせい

  • 密度みつど: 1.346±0.06 g/cm3(Predicted)
  • ふってん: 400.1±45.0 °C(Predicted)

2,4,5-Trimethoxybenzenesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T901510-5mg
2,4,5-Trimethoxybenzenesulfonyl chloride
85477-01-6
5mg
$ 65.00 2022-06-02
TRC
T901510-25mg
2,4,5-Trimethoxybenzenesulfonyl chloride
85477-01-6
25mg
$ 185.00 2022-06-02
TRC
T901510-2.5mg
2,4,5-Trimethoxybenzenesulfonyl chloride
85477-01-6
2.5mg
$ 50.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1309331-250mg
2,4,5-Trimethoxybenzene-1-sulfonyl chloride
85477-01-6 98%
250mg
¥12402.00 2024-07-28
Enamine
EN300-1990273-0.5g
2,4,5-trimethoxybenzene-1-sulfonyl chloride
85477-01-6 95%
0.5g
$835.0 2023-09-16
Enamine
EN300-1990273-1.0g
2,4,5-trimethoxybenzene-1-sulfonyl chloride
85477-01-6 95%
1g
$1070.0 2023-05-26
Enamine
EN300-1990273-0.1g
2,4,5-trimethoxybenzene-1-sulfonyl chloride
85477-01-6 95%
0.1g
$372.0 2023-09-16
Enamine
EN300-1990273-0.25g
2,4,5-trimethoxybenzene-1-sulfonyl chloride
85477-01-6 95%
0.25g
$530.0 2023-09-16
Enamine
EN300-1990273-2.5g
2,4,5-trimethoxybenzene-1-sulfonyl chloride
85477-01-6 95%
2.5g
$2100.0 2023-09-16
1PlusChem
1P004NPE-250mg
Benzenesulfonyl chloride, 2,4,5-trimethoxy-
85477-01-6 95%
250mg
$551.00 2024-04-21

2,4,5-Trimethoxybenzenesulfonyl chloride 関連文献

2,4,5-Trimethoxybenzenesulfonyl chlorideに関する追加情報

Benzenesulfonyl chloride, 2,4,5-trimethoxy- (CAS No. 85477-01-6): A Comprehensive Overview in Modern Chemical Biology

Benzenesulfonyl chloride, 2,4,5-trimethoxy-, identified by its Chemical Abstracts Service (CAS) number 85477-01-6, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its sulfonyl chloride functional group and a tri-methoxy substitution pattern on a benzene ring, serves as a versatile intermediate in synthetic chemistry. Its unique structural features make it particularly valuable in the development of bioactive molecules, including pharmaceuticals and agrochemicals.

The molecular structure of Benzenesulfonyl chloride, 2,4,5-trimethoxy- consists of a benzene ring substituted with three methoxy groups at the 2-, 4-, and 5-positions, followed by a sulfonyl chloride group at the 1-position. This arrangement imparts distinct chemical properties that are exploited in various synthetic transformations. The presence of the sulfonyl chloride moiety facilitates nucleophilic substitution reactions, making it an excellent reagent for introducing sulfonamide functionalities into target molecules. Additionally, the methoxy groups enhance solubility and stability under certain conditions, broadening its applicability in organic synthesis.

In recent years, Benzenesulfonyl chloride, 2,4,5-trimethoxy- has been increasingly utilized in the synthesis of complex biological probes and drug candidates. One notable area of application is in the development of kinase inhibitors, where sulfonamide derivatives play a crucial role due to their ability to modulate enzyme activity. The compound’s ability to undergo facile functionalization allows researchers to fine-tune the pharmacophoric properties of their target molecules, enhancing both potency and selectivity.

Recent studies have highlighted the utility of Benzenesulfonyl chloride, 2,4,5-trimethoxy- in the synthesis of novel sulfonamide-based drugs targeting various therapeutic areas. For instance, researchers have leveraged this intermediate to develop inhibitors of tumor-associated kinases, which are critical in oncology research. The tri-methoxy substitution pattern on the benzene ring contributes to favorable interactions with biological targets, improving binding affinity and pharmacokinetic profiles. These advancements underscore the compound’s significance as a building block in medicinal chemistry.

The synthesis of Benzenesulfonyl chloride, 2,4,5-trimethoxy- typically involves multi-step organic reactions starting from commercially available precursors. Key steps often include methylation of a halogenated benzene derivative followed by sulfonylation with phosphorus pentachloride or sulfur trioxide chlorides. The precise control over reaction conditions is essential to achieve high yields and purity levels required for pharmaceutical applications. Advances in catalytic methods have further refined these synthetic routes, making them more efficient and environmentally sustainable.

In addition to its role in drug discovery, Benzenesulfonyl chloride, 2,4,5-trimethoxy- finds applications in materials science and polymer chemistry. Its reactivity with various nucleophiles allows for the introduction of sulfonamide functionalities into polymers and coatings, imparting enhanced thermal stability and chemical resistance. Such modifications are particularly valuable in high-performance materials used in electronics and aerospace industries.

The growing interest in green chemistry has prompted investigations into more sustainable methods for synthesizing Benzenesulfonyl chloride, 2,4,5-trimethoxy-. Researchers are exploring catalytic processes that minimize waste generation and reduce reliance on hazardous reagents. For example, transition metal-catalyzed reactions have shown promise in facilitating selective methylation and sulfonylation steps under milder conditions. These innovations align with global efforts to promote sustainable chemical practices while maintaining high standards of product quality.

The analytical characterization of Benzenesulfonyl chloride, 2,4,5-trimethoxy- is typically performed using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). High-resolution NMR provides detailed information about the molecular structure and connectivity of atoms within the compound. Mass spectrometry offers confirmation of molecular weight and fragmentation patterns consistent with its proposed structure. These analytical methods are essential for ensuring batch-to-batch consistency and purity levels required for industrial applications.

In conclusion, Benzenesulfonyl chloride, 2,4,5-trimethoxy- (CAS No.85477-01-6) remains a cornerstone compound in modern chemical biology and pharmaceutical research due to its versatile reactivity and broad range of applications. Its role as an intermediate in drug development continues to evolve with advancements in synthetic methodologies and an increasing emphasis on sustainability. As research progresses,< strong>Benzenesulfonyl chloride strong>,< strong >2 strong>,< strong >4 strong>,< strong >5 strong>-trimethoxy- is expected to remain integral to innovative breakthroughs across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:85477-01-6)2,4,5-Trimethoxybenzenesulfonyl chloride
A1222878
清らかである:99%/99%
はかる:100mg/250mg
価格 ($):301/532